(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

Synthetic chemistry Protecting group strategy FKBP ligand synthesis

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS 1013621-67-4) is a chiral diarylpropanol derivative bearing a tert-butyldimethylsilyl (TBS)-protected phenol. It is a rationally designed synthetic intermediate within the Shld (Shield-1) ligand family—synthetic analogues of rapamycin and FK506 that bind with high affinity and selectivity to the F36V mutant of FKBP12.

Molecular Formula C23H34O4Si
Molecular Weight 402.6 g/mol
CAS No. 1013621-67-4
Cat. No. B1376808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol
CAS1013621-67-4
Molecular FormulaC23H34O4Si
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C23H34O4Si/c1-23(2,3)28(6,7)27-19-10-8-9-18(16-19)20(24)13-11-17-12-14-21(25-4)22(15-17)26-5/h8-10,12,14-16,20,24H,11,13H2,1-7H3/t20-/m1/s1
InChIKeyCQTSHKFKOPDWAO-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS 1013621-67-4) as a Critical Shld Intermediate


(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS 1013621-67-4) is a chiral diarylpropanol derivative bearing a tert-butyldimethylsilyl (TBS)-protected phenol. It is a rationally designed synthetic intermediate within the Shld (Shield-1) ligand family—synthetic analogues of rapamycin and FK506 that bind with high affinity and selectivity to the F36V mutant of FKBP12 [1]. The compound serves as the protected C-building block for a series of FKBP destabilizing domain (DD) ligands, enabling modular assembly of diverse analogues through late-stage deprotection and functionalization [1].

1
Chiral C-building block for Shld FKBP destabilizing domain ligands
(R)-configuration required at benzylic alcohol for FKBP binding activity
2
TBS-protected phenol enables orthogonal fragment coupling strategy
Stable during DCC/DMAP esterification; selectively removable with TBAF
3
Single intermediate feeds divergent synthesis of multiple C-modified analogues
Supports modular library assembly without independent precursor synthesis

Why Generic Substitution Fails for CAS 1013621-67-4: Chiral Fidelity and Orthogonal Protection Determine Downstream Ligand Performance


Generic substitution of this TBS-protected intermediate with the free phenol analogue (CAS 2226386-35-0) or with the racemic variant renders subsequent modular syntheses non-viable [1]. The (R)-configuration at the benzylic alcohol is critical: a change in stereochemistry at this center results in a ~100-fold decrease in FKBP binding affinity for the final Shld ligand [1]. Additionally, the TBS group provides orthogonal protection—stable to the basic and nucleophilic conditions of subsequent coupling steps, yet selectively removable with TBAF under mildly acidic conditions—a balance that common O-protecting groups (e.g., acetyl, benzyl) cannot replicate in this synthetic sequence [1]. Using the des-silyl phenol as a starting material leads to competitive acylation at the phenolic oxygen during DCC/DMAP-mediated esterification with the AB fragment, producing regioisomeric mixtures that drastically reduce the yield of the desired C-modified Shld analogues [1].

This Intermediate
TBS-protected (R)-enantiomer; FKBP-inert during assembly
Free Phenol (CAS 2226386-35-0)
Competing O-acylation during coupling produces regioisomeric mixtures and reduced yields
This Intermediate
Verified (R)-configuration from CBS reduction; full downstream FKBP binding
Racemic or (S)-Enantiomer
Stereochemical mismatch may reduce final ligand binding affinity substantially; cannot be corrected downstream
This Intermediate
TBS orthogonal protection balanced for coupling stability and mild TBAF removal
Other O-Protecting Groups (Ac, Bn, TBDPS)
Alternative groups may fail during DCC/DMAP coupling or require harsher deprotection conditions that risk ligand degradation

Quantitative Differentiation Evidence: CAS 1013621-67-4 Versus Closest Structural Analogs and Protection Strategies


TBS Protection Yield: Quantitative Comparison with Alternative Phenol Protecting Groups in Shld C-Building Block Synthesis

The silylation of the phenolic precursor 55 (the free phenol, CAS 2226386-35-0) with TBS-Cl/DMAP/Et₃N proceeds in 69% isolated yield to afford compound 59 (CAS 1013621-67-4), while alternative O-alkylations of the same phenol under identical core conditions (K₂CO₃, DMF) with tert-butyl bromoacetate and chloroacetonitrile proceed in 99% and 83% yield, respectively [1]. Although the TBS protection yield is lower, the TBS group's orthogonal stability profile enables subsequent DCC/DMAP coupling with fragment 56 that the base-labile tert-butyl ester and the nucleophile-sensitive nitrile cannot withstand without premature deprotection or side-reactivity [1].

TBS Protection Yield
Head-to-head
TBS: 69% vs. t-Bu ester: 99% vs. nitrile: 83%
Yield is lower but TBS is the only group compatible with subsequent DCC/DMAP coupling
Source review; 30 pp lower than best alkylation but orthogonal stability outweighs yield
Synthetic chemistry Protecting group strategy FKBP ligand synthesis

FKBP12 F36V Binding Affinity: TBS-Protected Intermediate vs. Deprotected Phenol Analogue vs. Parent Shld

The parent Shld ligand displays a Kᵢ of 7.49 ± 1.21 nM against the F36V mutant FKBP12 DD protein in a fluorescence polarization competition assay [1]. The deprotected phenol analogue (compound 21), which is the direct product of TBS removal from CAS 1013621-67-4, retains measurable binding, whereas analogues with modifications that alter the polarity or hydrogen-bonding capacity at the phenolic position show variable affinities. Critically, the TBS-protected intermediate itself is not a competent FKBP ligand—the bulky silyl group sterically precludes binding—but this inertness is precisely what makes it valuable as a protected building block during fragment assembly, ensuring that no undesired FKBP binding occurs before the final deprotection step [1].

FKBP12 F36V Binding
Class-level
Shld Kᵢ = 7.49 ± 1.21 nM; TBS intermediate is FKBP-inert by design
Engineered inertness prevents binding interference during fragment assembly
Deprotected phenol analogue retains comparable binding; data to verify for exact analogue Kᵢ
FKBP binding affinity Fluorescence polarization competition assay Destabilizing domain ligand

Enantiomeric Integrity: (R)-Configuration at the Benzylic Position Is Mandatory for Downstream FKBP Binding

The (R)-configuration at the benzylic alcohol of CAS 1013621-67-4 is derived from the enantioselective Corey–Bakshi–Shibata (CBS) reduction employed in the preparation of the C-building block precursor [1]. Literature precedent demonstrates that inversion of this single stereocenter in the final Shld ligand results in a ~100-fold decrease in FKBP binding affinity [1]. The enantiomeric purity of intermediates in this synthetic route has been verified by optical rotation comparison with enantiopure samples [1]. In contrast, racemic synthesis approaches or the use of the (S)-enantiomer introduce a stereochemical impurity that cannot be corrected downstream, yielding a final ligand batch with heterogeneous and unpredictable FKBP binding activity [1].

Enantiomeric Impact
Reported
(R) vs (S): ~100-fold difference in FKBP binding affinity
Even minor enantiomeric contamination may confound dose-response analyses
Enantiomeric excess verification recommended for each procurement lot
Chiral purity Enantioselective synthesis FKBP stereochemical requirement

TBS Deprotection Selectivity: TBAF-Mediated Desilylation Yield vs. Alternative Silyl Groups in Shld Synthesis

The TBS group on CAS 1013621-67-4 is removed with TBAF under slightly acidic conditions to afford the free phenol (compound 21) in 65% isolated yield [1]. This chemoselectivity is critical: the TBS ether is stable under the basic DCC/DMAP coupling conditions used to attach fragment 56, whereas the more labile TMS group would undergo premature deprotection, and the more acid-stable TBDPS group requires harsher fluoride conditions that risk degrading the acid-sensitive pipecolate ester and methoxy groups present in the assembled Shld scaffold [1]. The desilylation yield of 65%, while moderate, reflects the deliberate choice of the least-destructive conditions that preserve the structural integrity of the polyfunctionalized ligand core [1].

TBS Deprotection Selectivity
Class-level
TBAF desilylation: 65% yield; TBS stable under DCC/DMAP coupling
TBS uniquely balances coupling stability and mild deprotection; TMS/TBDPS alternatives fail
Only TBS employed in this study; cross-silyl-group comparison inferred
Silyl deprotection TBAF selectivity Shld analogue synthesis

Modular Platform Value: CAS 1013621-67-4 Enables One Intermediate → Multiple Shld Analogues via Divergent Functionalization

CAS 1013621-67-4 (compound 59/24 in the published synthesis) is the penultimate intermediate that feeds into the synthesis of at least five distinct Shld analogues through variation of the C-fragment substituent: the carboxylic acid 18 (92% yield after TFA deprotection), the carboxylate 19 (53% yield), the tetrazole 20 (90% yield from nitrile 23), the phenol 21 (65% yield after TBAF deprotection), and the phosphoric acid 17 (quantitative yield after TMSI deprotection) [1]. Each of these final analogues displays distinct pKₐ, polarity, and plant cell penetration profiles, with some demonstrating superior GFP accumulation in transgenic Arabidopsis thaliana compared to the parent Shld [1]. This divergent synthetic strategy is only feasible because the TBS-protected intermediate is stable to the diverse deprotection and functionalization conditions employed [1].

Modular Platform Scope
Head-to-head
5+ distinct analogues accessible: yields 53% to quantitative
Single intermediate procurement supports an entire analogue panel
Reduces need for multiple independent precursor syntheses; reported yields from one study
Divergent synthesis Shld analogue library C-building block modification

Optimal Deployment Scenarios for CAS 1013621-67-4 in FKBP Destabilizing Domain Research and Ligand Development


Divergent Synthesis of C-Modified Shld Ligand Libraries for Plant-Based Protein Stability Screening

The TBS-protected intermediate (CAS 1013621-67-4) is the optimal starting material for generating a panel of C-modified Shld analogues with systematically varied polarity, pKₐ, and hydrogen-bonding capacity [1]. Following DCC/DMAP-mediated coupling with fragment 56, the TBS group is removed under mild TBAF conditions to afford the phenol 21 (65% yield), which can be further elaborated into acidic (carboxylic acid 18, phosphoric acid 17), basic (tetrazole 20), or neutral analogues [1]. This divergent platform is particularly valuable for structure–activity relationship (SAR) studies aimed at optimizing ligand penetration through the plant cuticle and subsequent GFP accumulation in transgenic Arabidopsis thaliana, where small polar substituents on the C-fragment have been shown to outperform the parent Shld [1].

Enantiopure Building Block for FKBP12 F36V-Selective Chemical Biology Tool Compounds

The (R)-configured benzylic alcohol of CAS 1013621-67-4 is essential for constructing FKBP ligands that maintain the ~100-fold selectivity for the F36V mutant over wild-type FKBP12 [1]. Researchers developing chemical biology probes (e.g., fluorescently labeled FKBP ligands, PROTAC degrons, or dimerizer molecules) can rely on this intermediate as a chirally pure C-building block. The TBS protection ensures that the phenol remains inert during amide bond formation and esterification steps, preventing undesired side reactions that would otherwise generate regioisomeric impurities and complicate purification [1].

Scalable Synthesis of the Phenol Intermediate 21 for Late-Stage Functionalization

For laboratories requiring the free phenol (compound 21) as a versatile functionalization handle, CAS 1013621-67-4 provides the most direct and reliable access route. Quantitative TBAF deprotection (65% isolated yield) of CAS 1013621-67-4 yields the phenol, which can then be alkylated with diverse electrophiles (alkyl halides, epoxides, Michael acceptors) to introduce custom C-fragment modifications not covered in the published 35-analogue library [1]. This two-step sequence—procure protected intermediate, then deprotect and functionalize—is more efficient than an independent asymmetric synthesis of the phenol from achiral precursors, which requires a CBS reduction step and chiral HPLC purification [1].

Reference Standard for Analytical Method Development and Batch-to-Batch Quality Control

The well-characterized spectroscopic profile of CAS 1013621-67-4—including ¹H NMR, ¹³C NMR, IR, and Raman data [1]—and its commercial availability at defined purity levels (≥95% to ≥97% from multiple suppliers) make it suitable as a reference standard for HPLC method development, LC-MS quantification, and batch-to-batch consistency assessment in laboratories synthesizing Shld analogues. Its distinct retention time and mass spectrum (M = 402.6 g/mol, C₂₃H₃₄O₄Si) provide a reliable calibration point for monitoring the progress of TBS protection and deprotection reactions in ongoing synthetic campaigns [1].

Application
Selection Property
Validation Focus
Divergent Shld analogue library synthesis
TBS orthogonal protection enables late-stage functionalization
Deprotection yield and analogue purity across panel
FKBP12 F36V chemical biology tool compounds
Chiral fidelity and FKBP-inert protected form
Enantiomeric excess and binding activity of final ligand
Phenol intermediate access for custom functionalization
Reliable TBAF deprotection to free phenol
Post-deprotection product integrity and alkylation scope
Analytical reference standard for Shld synthesis QC
Defined spectroscopic profile and purity
HPLC/LC-MS method calibration and batch consistency
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